molecular formula C10H16 B1197979 (+)-alpha-Phellandrene CAS No. 2243-33-6

(+)-alpha-Phellandrene

Cat. No.: B1197979
CAS No.: 2243-33-6
M. Wt: 136.23 g/mol
InChI Key: OGLDWXZKYODSOB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-alpha-Phellandrene is a cyclic monoterpene, an isomer of the natural product found in essential oils of various plants such as eucalyptus, dill, fennel, and ginger . This compound is a clear, colorless to light yellow liquid with a characteristic citrus, peppery, and woody aroma . As a volatile organic compound, it should be stored in a sealed container, refrigerated (0-10°C), and protected from heat and prolonged air exposure to maintain stability . This product is provided at a purity of >65.0% and is intended for Research Use Only (RUO). It is not for diagnostic, therapeutic, or personal use. In scientific research, this compound is investigated for its broad spectrum of biological activities. Studies indicate significant anti-inflammatory properties, primarily through the modulation of key cellular pathways. Its mechanism is associated with the inhibition of the NF-κB transcription factor, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 . Furthermore, it demonstrates anti-nociceptive (pain-blocking) effects in rodent models, which appear to involve the activation of the opioid system . Research also highlights its potential in oncology; α-Phellandrene has shown antitumoral activity against various cancer cell lines, including colorectal, liver, and breast cancer. It can induce apoptosis (programmed cell death) through mitochondrial pathways and enhance the efficacy of chemotherapeutic agents like 5-fluorouracil . Additional areas of interest include its antimicrobial and insecticidal actions, where it acts by increasing the permeability of microbial cell membranes, causing ion leakage . Its application also extends to agriculture, where it is studied as a natural biopesticide and repellent for pests like thrips . Researchers value this compound for exploring mechanisms in inflammation, nociception, and cancer biology. Its distinct molecular structure, featuring conjugated double bonds, also makes it a valuable intermediate in organic synthesis and a precursor for fragrances .

Properties

CAS No.

2243-33-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m0/s1

InChI Key

OGLDWXZKYODSOB-JTQLQIEISA-N

SMILES

CC1=CCC(C=C1)C(C)C

Isomeric SMILES

CC1=CC[C@H](C=C1)C(C)C

Canonical SMILES

CC1=CCC(C=C1)C(C)C

Other CAS No.

2243-33-6

physical_description

Liquid

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that (+)-alpha-Phellandrene exhibits significant antitumor properties. In vivo research indicated that oral administration of this compound at doses of 25.0 mg/kg promoted immune responses in mice injected with WEHI-3 leukemia cells. This treatment enhanced phagocytosis and natural killer cell activity, suggesting potential as an adjunct therapy in cancer treatment .

Table 1: Antitumor Effects of this compound

StudyModelDose (mg/kg)Effect
Lin et al. (2022)BALB/c mice with leukemia25.0Increased immune response, apoptosis in tumor cells
Zhang et al. (2024)HT-29 colon cancer cells50-250Enhanced apoptosis when combined with 5-FU

Immune Modulation

This compound has been shown to enhance immune responses by promoting macrophage phagocytosis and natural killer cell activity. In a study involving normal BALB/c mice, treatment with this compound resulted in increased populations of T-cells and macrophages while reducing B-cell markers, indicating a shift towards a more robust immune profile .

Biopesticide Potential

The compound's insecticidal properties make it a candidate for use as a biopesticide. Research indicates that this compound can effectively inhibit the growth of various pests and pathogens, offering a more sustainable alternative to synthetic pesticides .

Table 2: Agricultural Applications of this compound

ApplicationTarget OrganismEffect
BiopesticideVarious insectsInhibition of growth
AntimicrobialFoodborne pathogensReduction in microbial load

Flavoring and Preservation

This compound is utilized in the food industry for its flavoring properties and potential as a natural preservative. Its antimicrobial activity against foodborne pathogens suggests it could be integrated into food products to enhance safety and shelf life .

Case Study 1: Cancer Treatment

In a controlled study, this compound was administered to mice with induced tumors. The results showed significant tumor growth inhibition compared to control groups, highlighting its potential as an adjunct treatment in oncology .

Case Study 2: Immune Response Enhancement

A systematic review of multiple studies concluded that oral administration of this compound significantly improved immune function in murine models, suggesting its utility in enhancing vaccine efficacy or as an immunomodulator .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Boiling Point (°C) Key Functional Groups Isomerism
(+)-alpha-Phellandrene C₁₀H₁₆ 175 Bicyclic, two conjugated double bonds Double-bond isomer of beta-phellandrene
beta-Phellandrene C₁₀H₁₆ 171–172 Bicyclic, isolated double bonds Positional isomer of alpha-phellandrene
d-Limonene C₁₀H₁₆ 178 Monocyclic, single double bond Stereoisomer (limonene has R/S enantiomers)
1,8-Cineole C₁₀H₁₈O 176–177 Ether bridge, cyclic ether N/A
gamma-Terpinene C₁₀H₁₆ 183 Monocyclic, conjugated dienes Positional isomer of alpha-terpinene

Key Differences :

  • Isomerism : Alpha- and beta-phellandrene differ in double-bond positions (conjugated vs. isolated), impacting reactivity and volatility .
  • Functional Groups : 1,8-Cineole contains an ether bridge, enhancing polarity compared to hydrocarbon terpenes like alpha-phellandrene .
  • Volatility : Alpha-phellandrene (175°C) and d-limonene (178°C) have close boiling points but distinct separation challenges in industrial distillation .

Table 2: Comparative Bioactivity Profiles

Compound Antimicrobial Activity (MIC/IC₅₀) Antitumoral Effects Insecticidal Activity (LC₅₀/LC₉₀) Anti-Inflammatory/Other
This compound 40 ppm (fungicidal vs. Alternaria alternata) ; 1.5% EO inhibits aflatoxins 25 mg/kg induces apoptosis in leukemia cells ; cytotoxic to melanoma B16-F10 19.3 ppm (Aedes aegypti) Reduces adipogenesis (PPARγ binding)
beta-Phellandrene Limited data; similar antifungal properties inferred from EOs No direct studies reported Not well characterized No significant data
d-Limonene Broad-spectrum antimicrobial (e.g., E. coli) Induces apoptosis in breast cancer cells 32 ppm (Aedes aegypti) Reduces oxidative stress
1,8-Cineole Moderate antibacterial (e.g., Staphylococcus aureus) No direct antitumoral activity Low insecticidal efficacy Anti-inflammatory via COX-2 inhibition
gamma-Terpinene Weak antifungal activity No reported antitumoral effects Not studied Antioxidant properties

Key Findings :

  • Antimicrobial Action : Alpha-phellandrene outperforms gamma-terpinene and 1,8-cineole in inhibiting fungal pathogens (e.g., 95.3% aflatoxin inhibition at 1.5% concentration) .
  • Antitumoral Specificity : Alpha-phellandrene uniquely enhances immune responses (e.g., T-cell activation) and targets liver tumor cells via PPARγ pathways, unlike d-limonene or beta-phellandrene .
  • Insecticidal Potency: Alpha-phellandrene exhibits lower LC₉₀ values (19.3 ppm vs. 36.4 ppm for Anopheles quadrimaculatus) compared to beta-phellandrene, suggesting higher efficacy .

Q & A

Q. What are the primary natural sources of (+)-alpha-Phellandrene, and how can they be authenticated in plant extracts?

this compound is commonly found in essential oils of Anethum graveolens (dill), Foeniculum vulgare (fennel), and spices like turmeric and cinnamon. Authentication requires gas chromatography-mass spectrometry (GC-MS) to quantify its presence and distinguish it from isomers like beta-phellandrene. Comparative analysis with reference standards (e.g., CAS 4221-98-1) and retention indices is critical .

Q. What standardized experimental models are used to study this compound’s biological activity?

Common models include:

  • 3T3-L1 adipocytes for metabolic studies (e.g., glucose uptake assays under insulin-resistant conditions induced by high glucose/insulin exposure) .
  • Human tumor cell lines (e.g., J5 liver tumor cells) for cytotoxicity assessments via lactate dehydrogenase (LDH) leakage and ATP depletion assays .
  • Insect models (e.g., Endoclita signifer larvae) for ligand-receptor binding studies using molecular docking tools like AutoDock Vina .

Q. How can researchers ensure purity and stability of this compound in in vitro studies?

Use certified reference materials (e.g., 100 µg/mL in methanol solutions) stored at -20°C to prevent degradation. Purity should be verified via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR), with stability tested under varying pH and temperature conditions .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s dual role in adipogenesis and cytotoxicity?

In adipocytes, this compound enhances glucose uptake by binding PPARγ and SREBP-1c, key transcription factors regulating lipid metabolism . Conversely, in tumor cells, it induces necrosis via reactive oxygen species (ROS)-mediated mitochondrial membrane depolarization and ATP depletion, bypassing apoptotic pathways (e.g., no caspase-3 activation observed in J5 cells) . Contradictions in cellular outcomes highlight context-dependent mechanisms requiring tissue-specific models.

Q. How can researchers resolve discrepancies in this compound’s reported bioactivity across studies?

Variations in bioactivity (e.g., antitumoral vs. metabolic effects) may arise from:

  • Dose-dependent effects : 65 µM improves adipocyte function , while 30 µM triggers necrosis in tumor cells .
  • Synergistic interactions : Essential oil matrices (e.g., Eucalyptus extracts) may enhance or mask isolated compound effects .
  • Experimental design : Standardize cell viability assays (MTT vs. trypan blue exclusion) and control for solvent interference (e.g., methanol toxicity thresholds).

Q. What computational tools are recommended for predicting this compound’s ligand-receptor interactions?

Molecular docking software like PyRx with AutoDock Vina 4.0 is widely used. Key steps include:

  • Preparing ligand and receptor structures (e.g., EsigGOBP1 protein in Endoclita signifer) using PDB files.
  • Validating docking poses via binding energy calculations (e.g., -6.5 kcal/mol for alpha-phellandrene with EsigGOBP1) .
  • Cross-referencing with in vitro binding assays (e.g., fluorescence competitive binding assays) to confirm predictions.

Q. What toxicological data gaps exist for this compound, and how can they be addressed?

Current gaps include:

  • Mutagenicity and carcinogenicity thresholds : Limited in vivo data on chronic exposure.
  • Allergenic potential : Requires epidermal sensitization assays (e.g., Local Lymph Node Assay).
  • Species-specific toxicity : Expand beyond rodent models to zebrafish or Drosophila for developmental toxicity screening .

Methodological Considerations

Q. How should researchers design dose-response experiments for this compound?

  • Use a logarithmic concentration range (e.g., 1–100 µM) to identify EC50/IC50 values.
  • Include positive controls (e.g., rosiglitazone for PPARγ activation ) and solvent controls (e.g., <0.1% methanol).
  • Validate results across multiple cell passages or animal cohorts to account for biological variability.

Q. What statistical methods are critical for interpreting this compound’s bioactivity data?

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., glucose uptake across treatment groups).
  • Principal Component Analysis (PCA) to disentangle synergistic effects in essential oil mixtures .
  • Cronbach’s alpha for assessing internal consistency in behavioral or survey-based studies (e.g., insect repellency assays) .

Reproducibility and Reporting

Q. What metadata should accompany this compound studies to ensure reproducibility?

  • Chemical identifiers : CAS 4221-98-1, PubChem CID 442482, and stereochemical configuration (R- or S-enantiomer) .
  • Experimental protocols : Detailed cell culture conditions (e.g., 5% CO2, 37°C for 3T3-L1 cells) and instrument settings (e.g., GC-MS ionization voltage).
  • Raw data deposition : Upload mass spectrometry chromatograms, docking parameters, and cytotoxicity curves to repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-alpha-Phellandrene
Reactant of Route 2
(+)-alpha-Phellandrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.